molecular formula C10H19NO9 B1260947 Afegostat tartrate CAS No. 919364-56-0

Afegostat tartrate

Cat. No.: B1260947
CAS No.: 919364-56-0
M. Wt: 297.26 g/mol
InChI Key: ULBPPCHRAVUQMC-MUMXBIPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Afegostat tartrate can be synthesized through a multi-step process involving the following key steps:

Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Afegostat tartrate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Afegostat tartrate has several scientific research applications, including:

Mechanism of Action

Afegostat tartrate exerts its effects by binding selectively to the enzyme β-glucocerebrosidase (GCase). This binding stabilizes the enzyme’s correct conformation, enhancing its activity and preventing the accumulation of glucocerebroside. The molecular target of this compound is the N370S mutant form of GCase, which is commonly associated with Gaucher’s disease .

Comparison with Similar Compounds

Afegostat tartrate is unique compared to other similar compounds due to its specific binding affinity and stabilization effects on GCase. Similar compounds include:

This compound stands out due to its pharmacological chaperone mechanism, which directly stabilizes the enzyme rather than replacing or inhibiting it.

Properties

CAS No.

919364-56-0

Molecular Formula

C10H19NO9

Molecular Weight

297.26 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol

InChI

InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m11/s1

InChI Key

ULBPPCHRAVUQMC-MUMXBIPUSA-N

SMILES

C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

afegostat-tartrate, isofagomine
AT2101

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.